![molecular formula C14H9ClN4 B12050095 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile is a chemical compound with the molecular formula C14H9ClN4. It is a solid substance with a molecular weight of 268.70 g/mol. This compound is known for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable intermediate in various chemical and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-d]pyrimidine derivative using phosphorus oxychloride. This is followed by the reaction with a benzyl halide to introduce the benzonitrile group .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of specific catalysts and solvents to facilitate the reactions and improve efficiency .
化学反应分析
Types of Reactions
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrrolo[2,3-d]pyrimidine ring can be substituted by nucleophiles.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Electrophilic Substitution: Reagents such as bromine or nitric acid are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .
科学研究应用
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is utilized in the production of various agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell division and proliferation, making it effective in cancer treatment .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with similar structural features.
Uniqueness
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it valuable in pharmaceutical research and development .
属性
分子式 |
C14H9ClN4 |
|---|---|
分子量 |
268.70 g/mol |
IUPAC 名称 |
4-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9ClN4/c15-13-12-5-6-19(14(12)18-9-17-13)8-11-3-1-10(7-16)2-4-11/h1-6,9H,8H2 |
InChI 键 |
DWUAYFYLFWSUDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=CC3=C2N=CN=C3Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


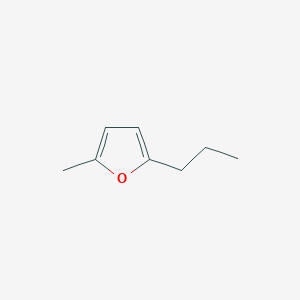
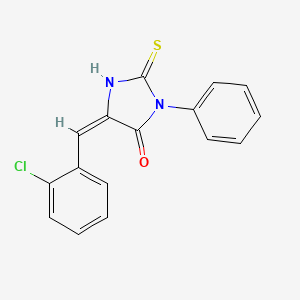
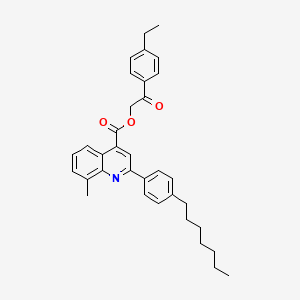
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050028.png)



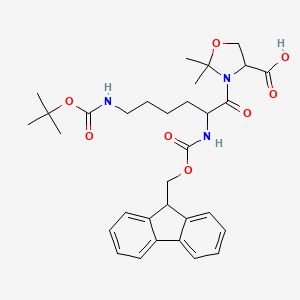
![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)
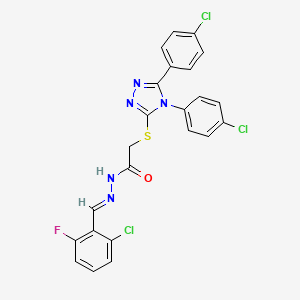

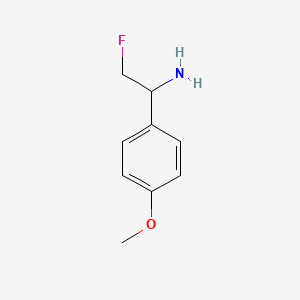
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
